molecular formula C12H20O10 B009501 Difructose anhydride III CAS No. 81129-73-9

Difructose anhydride III

Cat. No.: B009501
CAS No.: 81129-73-9
M. Wt: 324.28 g/mol
InChI Key: KSRQDWNGXKYIDO-TWOHWVPZSA-N
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Description

Difructose anhydride III is a cyclic disaccharide composed of two fructose residues. It is the smallest cyclic disaccharide and is a hydrolysate of inulin, a naturally occurring polysaccharide. This compound is rarely found in nature and has garnered industrial interest as a low-calorie sugar substitute due to its unique properties and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Difructose anhydride III is primarily produced from inulin through enzymatic reactions. The enzyme inulin fructotransferase (depolymerizing) is used to catalyze the conversion of inulin to this compound. This enzyme cleaves the inulin polymer, resulting in the formation of this compound .

Industrial Production Methods: Large-scale production of this compound involves the use of inulin fructotransferase in bioreactors. The enzyme is often produced by microorganisms such as Arthrobacter species. The process includes the extraction of inulin from sources like chicory, followed by enzymatic conversion in an ultrafiltration membrane bioreactor to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Difructose anhydride III undergoes various chemical reactions, including hydrolysis and Maillard reactions. It is relatively stable under acidic conditions but can be hydrolyzed to fructose under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Difructose anhydride III has a wide range of applications in scientific research:

Mechanism of Action

Difructose anhydride III exerts its effects primarily through its role as a prebiotic. It is indigestible by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health. Additionally, it enhances the absorption of minerals such as calcium and magnesium in the intestine .

Comparison with Similar Compounds

    Difructose anhydride I: Another cyclic disaccharide formed from inulin.

    Difructose anhydride IV: Produced from levan, another fructan.

Comparison: Difructose anhydride III is unique due to its specific glycosidic linkages and its ability to act as a prebiotic. Unlike difructose anhydride I and IV, this compound has been shown to have a more pronounced effect on mineral absorption and gut health .

Properties

IUPAC Name

(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRQDWNGXKYIDO-TWOHWVPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81129-73-9
Record name Difructose anhydride III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difructose anhydride III
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Difructose anhydride III
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Difructose anhydride III
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Difructose anhydride III
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Difructose anhydride III
Reactant of Route 6
Difructose anhydride III

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